molecular formula C22H16ClFN2O2 B6517383 1-[(2-chloro-4-fluorophenyl)methyl]-3-(2-methylphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione CAS No. 899900-59-5

1-[(2-chloro-4-fluorophenyl)methyl]-3-(2-methylphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione

Cat. No.: B6517383
CAS No.: 899900-59-5
M. Wt: 394.8 g/mol
InChI Key: IKAVPBGOTODDJD-UHFFFAOYSA-N
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Description

1-[(2-chloro-4-fluorophenyl)methyl]-3-(2-methylphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione is a synthetic quinazoline-2,4(1H,3H)-dione derivative of significant interest in medicinal chemistry and antibacterial research. This compound belongs to a class of nitrogen-containing heterocyclic scaffolds recognized for their diverse pharmacological activities, serving as fluoroquinolone-like inhibitors that target bacterial DNA gyrase and topoisomerase IV, two essential enzymes for bacterial DNA replication . This mechanism is particularly valuable for developing new antimicrobial agents aimed at addressing growing bacterial resistance problems, with some quinazoline-2,4(1H,3H)-dione derivatives demonstrating broad-spectrum activity against both Gram-positive and Gram-negative bacterial strains in recent studies . Beyond its antimicrobial applications, this quinazolinone derivative represents a versatile pharmacophore with potential for multiple therapeutic applications. Quinazoline derivatives are documented in scientific literature to exhibit antimalarial, anticonvulsant, anti-inflammatory, antihypertensive, and anticancer activities, making them valuable templates for drug discovery programs . The specific substitution pattern of this compound—featuring a 2-chloro-4-fluorophenyl methyl group at the N1 position and a 2-methylphenyl group at the N3 position of the quinazoline-2,4-dione core—may influence its biological activity, lipophilicity, and binding affinity to molecular targets, providing researchers with a structurally defined building block for structure-activity relationship (SAR) studies . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans.

Properties

IUPAC Name

1-[(2-chloro-4-fluorophenyl)methyl]-3-(2-methylphenyl)quinazoline-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClFN2O2/c1-14-6-2-4-8-19(14)26-21(27)17-7-3-5-9-20(17)25(22(26)28)13-15-10-11-16(24)12-18(15)23/h2-12H,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKAVPBGOTODDJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C3=CC=CC=C3N(C2=O)CC4=C(C=C(C=C4)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[(2-Chloro-4-fluorophenyl)methyl]-3-(2-methylphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a tetrahydroquinazoline core with substituents that may influence its biological activity. Its structure can be represented as follows:

  • Chemical Formula : C₁₆H₁₅ClF N₂O₂
  • Molecular Weight : 305.76 g/mol

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential in several therapeutic areas:

  • Anticancer Activity : Preliminary studies indicate that the compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve the inhibition of specific signaling pathways crucial for cancer cell proliferation.
  • Antimicrobial Properties : Investigations into the antimicrobial activity of related compounds suggest that modifications in the quinazoline structure can enhance efficacy against bacterial strains.
  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways, which could contribute to its therapeutic effects.

Anticancer Studies

A study conducted by demonstrated that derivatives of quinazoline compounds showed significant inhibition of cancer cell lines such as A-549 (lung cancer) and HCT-116 (colon cancer). The results indicated that the introduction of halogenated phenyl groups increased the potency of these compounds.

Cell Line IC50 (µM) Compound
A-54915.51
HCT-11612.31
HT-2918.71

Antimicrobial Activity

In another study focusing on antimicrobial properties, compounds similar to 1-[(2-chloro-4-fluorophenyl)methyl]-3-(2-methylphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione were tested against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Bacillus subtilis16

These results indicate a moderate level of antibacterial activity, suggesting potential for further development as an antimicrobial agent.

Case Study 1: Anticancer Efficacy

A case study published in evaluated the anticancer efficacy of a related compound in vivo. Mice treated with the compound showed a significant reduction in tumor size compared to control groups. Histological analysis revealed decreased cell proliferation and increased apoptosis in treated tumors.

Case Study 2: Antimicrobial Testing

A clinical study assessed the antimicrobial effects of compounds derived from quinazoline structures against multi-drug resistant strains. The findings suggested that modifications similar to those in the target compound enhanced activity against resistant bacteria.

Comparison with Similar Compounds

Core Structure Variations

The tetrahydroquinazoline-2,4-dione core distinguishes the target compound from analogs with alternative heterocyclic systems:

Compound Core Structure Key Structural Features
Target Compound Tetrahydroquinazoline-2,4-dione Bicyclic, fully saturated quinazoline with two ketone groups at positions 2 and 4.
1-(3-Chlorophenyl)-4-[(2-methylphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione Tetrahydropyrazine-2,3-dione Six-membered pyrazine ring with two ketone groups; less rigid than quinazoline.
1-methyl-3-(4-substituted phenyl-1,3-thiazol-2-yl)-2-(thiophen-2-yl)-2,3-dihydro quinazolin-4(1H)-one Dihydroquinazolin-4(1H)-one Partially unsaturated quinazoline core with a single ketone group and fused thiazole.
1-(4-Chloro-2-fluorophenyl)-4-difluoro-methyl-3-methyl-1H-1,2,4-triazol-5(4H)-one Triazol-5(4H)-one Five-membered triazole ring with one ketone group; distinct electronic properties.

Key Implications :

Substituent Effects

Substituents on the target compound and analogs influence lipophilicity, steric bulk, and electronic interactions:

Compound Substituents Electronic Effects Lipophilicity (Predicted)
Target Compound (2-Chloro-4-fluorophenyl)methyl, 2-methylphenyl Electron-withdrawing Cl and F groups enhance polarity; methylphenyl adds steric bulk. High (halogenated groups)
1-(3-Chlorophenyl)-4-[(2-methylphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione 3-Chlorophenyl, 2-methylphenyl Chlorine at meta-position may reduce steric hindrance compared to ortho-substitution. Moderate
1-(4-Chloro-2-fluorophenyl)-4-difluoro-methyl-3-methyl-1H-1,2,4-triazol-5(4H)-one 4-Chloro-2-fluorophenyl, difluoro-methyl Similar halogenation pattern to target compound; trifluoromethyl group increases hydrophobicity. Very High

Key Implications :

  • Methylphenyl groups may enhance membrane permeability but could limit solubility in aqueous environments.

Preparation Methods

Urea-Mediated Cyclization of Anthranilic Acid Derivatives

The tetrahydroquinazoline-2,4-dione core can be constructed via cyclocondensation of anthranilic acid (1 ) with urea under thermal conditions. For example, fusion of 5-chloroanthranilic acid (8a ) with urea at 120°C generates quinazoline-2,4-dione (9a ) in 70–85% yields. Subsequent chlorination using phosphorus oxychloride (POCl₃) and catalytic dimethylformamide (DMF) at reflux yields 2,4,5-trichloro-1,2,3,4-tetrahydroquinazoline (10a ), a versatile intermediate for nucleophilic substitutions.

Key Reaction Parameters

  • Temperature : 100–120°C for cyclization; 80–100°C for chlorination.

  • Catalysts : DMF (5–10 mol%) accelerates chlorination.

  • Yields : 62–85% for cyclization; 60–75% for chlorination.

Functionalization of Chlorinated Intermediates

Sequential Nucleophilic Substitutions

The trichlorinated intermediate 10a undergoes regioselective substitutions to install the desired aryl groups. For instance:

  • Position 1 : Reaction with (2-chloro-4-fluorophenyl)methanamine in dichloromethane (DCM) at 0°C to room temperature replaces the 4-chloro substituent, yielding 1-[(2-chloro-4-fluorophenyl)methyl]-2,4-dichloroquinazoline (11a ) (Yield: 65–72%).

  • Position 3 : Treatment with 2-methylphenyllithium in tetrahydrofuran (THF) at −78°C introduces the 2-methylphenyl group, followed by hydrolysis to restore the 2,4-dione motif (Yield: 58–64%).

Optimization Notes

  • Base : Triethylamine (TEA) enhances substitution kinetics by scavenging HCl.

  • Solvent : Polar aprotic solvents (e.g., DCM, THF) improve solubility of intermediates.

Organocatalytic Asymmetric [4+2]-Cycloadditions

oQDM Dienamine Generation and Cyclization

A stereoselective route involves generating ortho-quinodimethane (oQDM) dienamines from 6-methyluracil carbaldehyde (2a ) and primary amines. For example, condensation with (2-chloro-4-fluorophenyl)methanamine forms an imine intermediate, which undergoes thermal-hydrogen shift to yield oQDM dienamine III . Subsequent [4+2]-cycloaddition with 2-methylphenylacetylene as a dienophile produces the target compound with moderate diastereoselectivity (dr 3:1) and 45–55% yield.

Critical Conditions

  • Temperature : Reflux in dioxane (100–110°C).

  • Catalyst : No metal required; reaction proceeds via stepwise Michael-Mannich mechanism.

Oxidative Coupling of Benzylamines

Metal-Free Synthesis Using 4,6-Dihydroxysalicylic Acid

A green chemistry approach employs oxidative coupling of 2-aminobenzylamine (1 ) and 2-methylbenzylamine (2 ) in dimethyl sulfoxide (DMSO) under O₂ atmosphere. Catalyzed by 4,6-dihydroxysalicylic acid (5 mol%) and BF₃·Et₂O (10 mol%), this one-pot method generates the tetrahydroquinazoline core at 90°C over 48 hours, followed by in situ alkylation with (2-chloro-4-fluorophenyl)methyl bromide to install the final substituent (Overall yield: 38–42%).

Advantages

  • Atom Economy : Avoids pre-functionalized intermediates.

  • Sustainability : Eliminates transition metals and harsh reagents.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)SelectivityScalability
Urea CyclizationCyclization → Chlorination → Subs.58–72ModerateHigh
OrganocatalyticoQDM Cycloaddition45–55HighModerate
Oxidative CouplingOne-Pot Oxidation/Alkylation38–42LowLimited

Q & A

Q. What are the optimal synthetic routes for 1-[(2-chloro-4-fluorophenyl)methyl]-3-(2-methylphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione?

The synthesis typically involves multi-step protocols, including:

  • Core formation : Condensation of substituted anthranilic acids with carbonyl reagents (e.g., isocyanates or thioacetate derivatives) to construct the quinazoline-dione scaffold .
  • Substituent introduction : Alkylation or nucleophilic substitution to attach the (2-chloro-4-fluorophenyl)methyl and 2-methylphenyl groups. Reagents like chloroethylating agents or aryl halides are used under reflux in solvents such as ethanol or DMF .
  • Purification : Column chromatography or recrystallization (e.g., using acetone/petroleum ether mixtures) to isolate the target compound .

Q. Which characterization techniques are critical for confirming the structure of this compound?

  • NMR spectroscopy : Assign signals for aromatic protons (δ 6.5–8.5 ppm), methyl groups (δ 1.2–2.5 ppm), and carbonyls (δ 160–180 ppm) .
  • X-ray crystallography : Resolve spatial arrangement of the tetrahydroquinazoline core and substituents, with R-factors < 0.05 indicating high precision .
  • HPLC-MS : Verify purity (>95%) and molecular weight (e.g., [M+H]+ ion matching theoretical mass) .

Advanced Research Questions

Q. How can researchers investigate structure-activity relationships (SAR) for this compound’s biological targets?

  • Systematic substitution : Replace the 2-methylphenyl or chloro-fluorophenyl groups with bioisosteres (e.g., trifluoromethyl or methoxy) to assess impact on activity .
  • In vitro assays : Test modified analogs against target enzymes (e.g., kinases or proteases) using fluorescence polarization or enzymatic inhibition assays .
  • Crystallographic docking : Map binding interactions using software like AutoDock Vina, correlating substituent hydrophobicity/electrostatics with affinity .

Q. How should contradictory data on this compound’s biological activity be resolved?

  • Replicate experiments : Control variables like solvent (DMSO purity), cell line viability, and assay temperature .
  • Meta-analysis : Compare datasets across studies (e.g., IC50 values in kinase assays) to identify outliers or concentration-dependent effects .
  • Mechanistic studies : Use CRISPR-edited cell lines or knockout models to confirm target specificity .

Q. What computational methods are suitable for predicting this compound’s pharmacokinetics?

  • Molecular dynamics (MD) simulations : Model interactions with cytochrome P450 enzymes to predict metabolic stability (e.g., half-life > 2 hours) .
  • ADMET prediction tools : Use SwissADME or ADMETlab to estimate logP (optimal range: 2–5), blood-brain barrier permeability, and hERG inhibition risks .

Q. How can researchers address solubility challenges in in vivo studies?

  • Co-solvent systems : Use PEG-400 or cyclodextrin-based formulations to enhance aqueous solubility .
  • Salt formation : Synthesize hydrochloride or sodium salts via acid/base reactions, confirmed by pH titration and FTIR .

Q. What strategies are recommended for toxicity profiling?

  • In vitro cytotoxicity : MTT assays on HepG2 cells to determine CC50 values .
  • In vivo acute toxicity : Dose escalation in rodent models (OECD 423 guidelines), monitoring liver/kidney histopathology .
  • Genotoxicity screening : Ames test for mutagenicity and comet assay for DNA damage .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported melting points or spectral data?

  • Purity verification : Repeat HPLC under standardized conditions (C18 column, acetonitrile/water gradient) .
  • Polymorphism screening : Perform differential scanning calorimetry (DSC) to detect crystalline vs. amorphous forms .

Q. Why might biological activity vary between enantiomers?

  • Chiral resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak AD-H column) and test individually .
  • Stereochemical modeling : Compare docking poses of (R)- and (S)-enantiomers using Glide SP scoring .

Methodological Tables

Q. Table 1. Key Synthetic Parameters

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
Core formationPhenyl isocyanate, 80°C, 6h6592%
Alkylation2-Chloro-4-fluorobenzyl bromide, K2CO3, DMF7895%
PurificationSilica gel (ethyl acetate/hexane)8598%

Q. Table 2. Toxicity Profile

AssayModelResultReference
MTTHepG2CC50 = 12 µM
Acute toxicityMice (OECD 423)LD50 > 500 mg/kg
Ames testTA98 strainNegative

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